
4-(2-Hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The overall reaction can be summarized as follows:
Phenylhydrazine + Ethyl Acetoacetate: This initial step forms the hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization to form the pyrazolone ring.
Hydrolysis: The final step involves hydrolysis to yield the target compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating conditions such as pain and inflammation.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrazolone ring play crucial roles in its biological activity. The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. Additionally, it can interact with microbial cell membranes, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Hydroxyethyl)phenol: Known for its antioxidant properties.
Hydroxyethyl acrylate: Used in the production of polymers and resins.
4-Hydroxy-2-quinolones: Exhibits antibacterial and antifungal activities.
Uniqueness
4-(2-Hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a hydroxyl group and a pyrazolone ring makes it versatile for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
10244-77-6 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
4-(2-hydroxyethyl)-3-phenyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C11H12N2O2/c14-7-6-9-10(12-13-11(9)15)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,13,15) |
InChI-Schlüssel |
NIVXHXXBAUTHLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C2CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



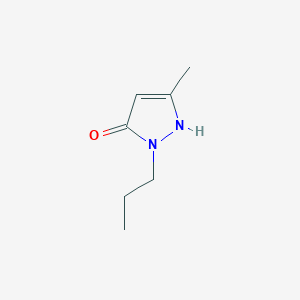
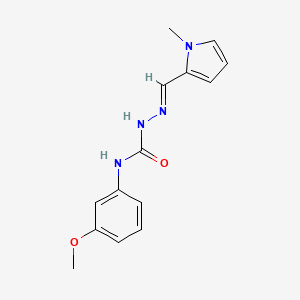

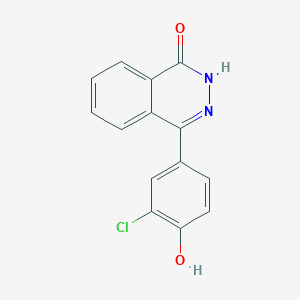

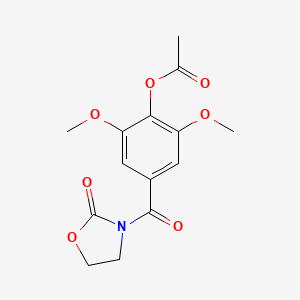
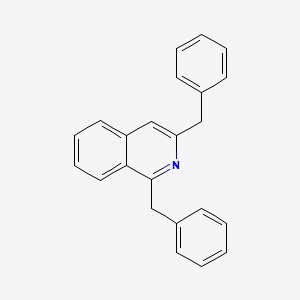
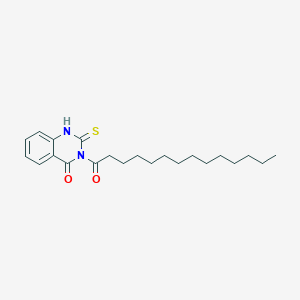
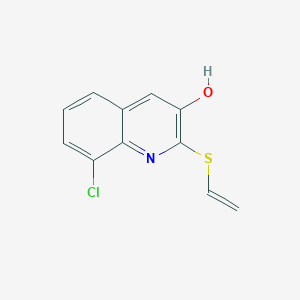
![Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B12914699.png)
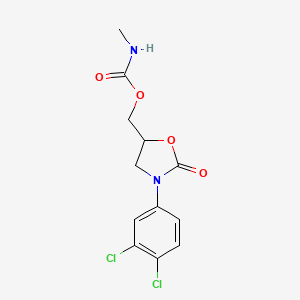
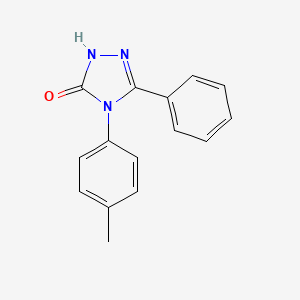
![4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid](/img/structure/B12914704.png)
